molecular formula C16H13N5OS B294724 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294724
M. Wt: 323.4 g/mol
InChI Key: SALVJNQNWCPVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various biological targets such as DNA, enzymes, and receptors, leading to its biological effects.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacteria and fungi, it has been shown to inhibit cell growth and disrupt cell membrane integrity. In plants, it has been shown to inhibit the activity of photosystem II, leading to reduced photosynthesis and plant growth.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, such as its high potency and selectivity towards certain biological targets. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards non-target organisms.

Future Directions

There are several future directions for the research of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of new derivatives with improved properties such as solubility and selectivity. Another direction is the study of its potential applications in other fields such as energy storage and environmental remediation. Additionally, more research is needed to fully understand its mechanism of action and its potential toxicity towards non-target organisms.
In conclusion, 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxyphenyl hydrazine with pyridine-4-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with thiosemicarbazide to form the final product.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antimicrobial, and antifungal properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.

properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-2-22-13-6-4-3-5-12(13)15-20-21-14(18-19-16(21)23-15)11-7-9-17-10-8-11/h3-10H,2H2,1H3

InChI Key

SALVJNQNWCPVAN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.